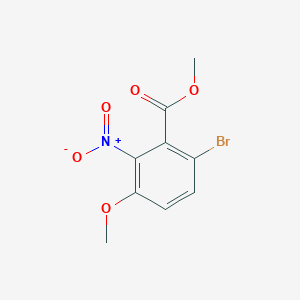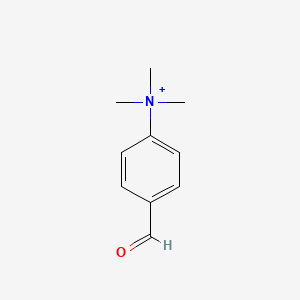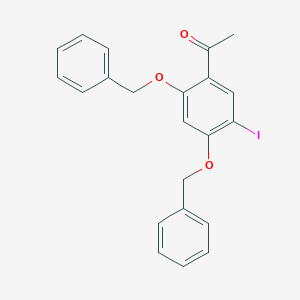![molecular formula C32H26Cl2Zr-4 B12341786 Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-](/img/structure/B12341786.png)
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- is an organometallic compound that features zirconium as its central metal atom. This compound is known for its unique structure, which includes cyclopentadienyl and fluorenyl ligands. It is commonly used in various catalytic processes, particularly in polymerization reactions .
Métodos De Preparación
The synthesis of Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- typically involves multiple steps. One common method includes the reaction of cyclopentadienyl and fluorenyl ligands with zirconium tetrachloride. The process often requires the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: Ligand substitution reactions are common, where the cyclopentadienyl or fluorenyl ligands can be replaced by other ligands under specific conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(4a,4b,8a,9a-h)-9H-fluoren-9-ylidene]]- has several applications in scientific research:
Chemistry: It is widely used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for biomedical applications
Medicine: Its unique structure and reactivity make it a candidate for drug delivery systems and other medical applications
Industry: It is used in the production of high-performance materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which this compound exerts its effects is primarily through its role as a catalyst. The zirconium center can coordinate with various substrates, facilitating their transformation into desired products. The cyclopentadienyl and fluorenyl ligands play a crucial role in stabilizing the reactive intermediates and enhancing the overall catalytic activity .
Comparación Con Compuestos Similares
Similar compounds include other zirconium-based catalysts with different ligands, such as:
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(dimethylsilylene)[(1,2,3,3a,7a-η)-1H-inden-1-ylidene]]-
- Zirconium, dichloro[(h5-2,4-cyclopentadien-1-ylidene)(diphenylmethylene)[(5a,5b,11a,12,12a-η)-1,2,3,4,7,8,9,10-octahydro-1,1,4,4,7,7,10,10-octamethyl-12H-dibenzo[b,h]fluoren-12-ylidene]]-
These compounds share similar catalytic properties but differ in their ligand structures, which can influence their reactivity and selectivity in various reactions .
Propiedades
Fórmula molecular |
C32H26Cl2Zr-4 |
|---|---|
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;dibenzylidenezirconium;9H-fluoren-9-ide;dichloride |
InChI |
InChI=1S/C13H9.2C7H6.C5H5.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2 |
Clave InChI |
IJJQUWLPYBEBCY-UHFFFAOYSA-L |
SMILES canónico |
C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.C1=CC=C(C=C1)C=[Zr]=CC2=CC=CC=C2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![[(2S,3S,4Z,6S,7R,10R)-7,10-dihydroxy-2-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B12341736.png)
![(4-aminophenyl)-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepin-6-yl)methanone;hydrochloride](/img/structure/B12341737.png)

![(5E)-5-[(4-nitrophenyl)methylidene]-2-(thiophen-2-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12341750.png)



![2-cyano-N-methyl-N-((3R,4R)-4-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)acetamide](/img/structure/B12341777.png)


![tert-Butyl (2s)-2-([(benzyloxy)carbonyl]amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12341792.png)
